Product packaging for 3-Bromo-4,6-dichloroquinoline(Cat. No.:CAS No. 1204810-05-8)

3-Bromo-4,6-dichloroquinoline

Cat. No.: B598545
CAS No.: 1204810-05-8
M. Wt: 276.942
InChI Key: XVIDUYCZZSSQQZ-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloroquinoline (CAS 1204810-05-8) is a high-value halogenated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research . This compound is classified as a heterocyclic building block, prized for its multifunctional reactivity which allows for selective cross-coupling and substitution reactions to create more complex molecular architectures . Quinoline scaffolds, particularly those with halogen substitutions, are extensively investigated for their diverse biological activities. While specific mechanistic studies on this compound are not extensively published in the searched literature, closely related chloroquinoline and bromo-substituted quinoline derivatives have demonstrated significant potential in pharmaceutical research. These areas include the development of antimalarial agents targeting hemozoin formation in Plasmodium parasites , and novel antimicrobials, such as indolizinoquinoline-dione derivatives, which show potent activity against gram-positive bacteria including MRSA by inhibiting DNA gyrase and topoisomerase IV . Researchers can utilize this compound to explore structure-activity relationships and develop new therapeutic candidates in these and other fields. Chemical Identifiers: • CAS Number: 1204810-05-8 • Molecular Formula: C 9 H 4 BrCl 2 N • Molecular Weight: 276.94 g/mol • MDL Number: MFCD13192964 Safety Information: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrCl2N B598545 3-Bromo-4,6-dichloroquinoline CAS No. 1204810-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,6-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIDUYCZZSSQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671174
Record name 3-Bromo-4,6-dichloroquinoline
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Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-05-8
Record name Quinoline, 3-bromo-4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,6-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 4,6 Dichloroquinoline

Classical Halogenation Routes to Substituted Quinoline (B57606) Derivatives

Traditional methods for the synthesis of halogenated quinolines often rely on electrophilic substitution reactions. These classical routes, while foundational, can sometimes be limited by issues of regioselectivity and yield.

Direct Bromination and Chlorination Strategies

Direct halogenation of the quinoline ring system typically occurs on the electron-rich benzene (B151609) moiety rather than the electron-deficient pyridine (B92270) ring, unless the pyridine ring is activated by strong electron-donating groups. acgpubs.org For the synthesis of bromoquinolines, reagents like molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed. acgpubs.org However, the direct bromination of quinoline itself can lead to the formation of a bromine salt. acgpubs.org

The synthesis of 3-bromoquinolines can be achieved through the bromination of quinoline hydrochlorides. nih.gov While this provides a route to 3-substituted haloquinolines, achieving site-selective halogenation on an already substituted quinoline ring remains a synthetic challenge. nih.gov For instance, the synthesis of 6-Bromo-3,4-dichloroquinoline can be approached by the bromination of 3,4-dichloroquinoline (B1589890) using bromine in a solvent like dichloromethane (B109758) (DCM) at reflux, with reported yields around 80% after purification.

Halogenation via Activated Quinoline Intermediates

To overcome the challenges of direct halogenation and to control regioselectivity, the activation of the quinoline ring is a common strategy. One such method involves the use of quinoline N-oxides. The N-oxide group activates the C-2 and C-8 positions, facilitating functionalization at these sites under mild conditions. researchgate.net Another approach is the use of directing groups, such as the 8-amidoquinoline group, which has been instrumental in achieving C-H functionalization reactions, including halogenation. mdpi.com

Advanced Synthetic Protocols for Regioselective Halogenation

Modern synthetic chemistry has seen the development of more sophisticated and regioselective methods for the halogenation of quinolines, moving beyond the classical approaches.

Multi-Step Conversions from Diverse Quinoline Precursors

The synthesis of complex substituted quinolines like 3-Bromo-4,6-dichloroquinoline often necessitates multi-step synthetic sequences starting from various quinoline precursors. For example, a patented method for preparing 6-bromo-4-chloroquinoline (B1276899) involves a three-step reaction starting from 4-bromaniline and ethyl propiolate, with a total yield reported to be 70% or more. google.com This represents a significant improvement over previous methods with yields in the 26-42% range. google.com

Another strategy involves the sequential halogenation of the quinoline core. This could involve the initial bromination at the 6-position using a reagent like N-bromosuccinimide (NBS) in a polar aprotic solvent, followed by chlorination at the 3 and 4-positions using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. The synthesis of 6-bromo-4,8-dichloroquinoline (B1518142) can be achieved through a multi-step process that begins with the formation of a bromo-substituted quinoline, which is then subjected to chlorination steps. smolecule.com

The table below outlines a selection of synthetic routes to various halogenated quinolines, highlighting the diversity of precursors and reaction types.

Starting MaterialReagentsProductYieldReference
4-Bromaniline, Ethyl propiolate1. Heat; 2. Diphenyl ether, reflux; 3. POCl₃6-Bromo-4-chloroquinoline>70% google.com
3,4-dichloroquinolineBr₂ in DCM, reflux6-Bromo-3,4-dichloroquinoline~80%
8-HydroxyquinolineBr₂ in CHCl₃5,7-Dibromo-8-hydroxyquinoline90% acgpubs.org
8-MethoxyquinolineBr₂5-Bromo-8-methoxyquinoline- acgpubs.org
4,7-Dichloroquinoline (B193633)NaN₃ in DMF4-Azido-7-chloroquinoline78% mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of halogenated quinolines are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the specific halogenating agent used. For instance, in the synthesis of 6-Bromo-3,4-dichloroquinoline, non-polar solvents like dichloromethane are favored for bromination, while polar aprotic solvents such as dimethylformamide (DMF) can enhance reactivity during chlorination. Reactions are typically carried out at elevated temperatures, ranging from 60–120°C, to facilitate the halogenation process while minimizing the formation of side products.

Recent advancements have focused on developing milder and more efficient protocols. For example, a metal-free, regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source at room temperature. rsc.orgnih.gov This method demonstrates excellent functional group tolerance and high yields. rsc.orgnih.gov Similarly, hypervalent iodine(III) reagents have been employed for the regioselective C3-halogenation of 4-quinolones at room temperature, offering an environmentally friendly approach with good to excellent yields. acs.org

The following table summarizes the optimization of conditions for a C5-halogenation reaction of N-(quinolin-8-yl)pivalamide.

Halogenating AgentCatalystAdditivesSolventTemperatureTimeYieldReference
NBS or Br₂Fe(NO₃)₃·9H₂O (5 mol%)NaHCO₃, CH₃(CH₂)₅COOHWaterRoom Temp24 h95% mdpi.com
TCCA or TBCANoneNoneAcetonitrile (B52724)Room Temp15 min - 6 hGood to Excellent rsc.org

Industrial-Scale Preparation Methods and Process Improvements

Process improvements often focus on replacing hazardous reagents with safer alternatives and developing continuous flow processes. For example, a protocol for bromination in continuous flow has been described where hazardous molecular bromine is generated in situ, immediately followed by the bromination reaction and quenching of any residual bromine. nih.gov This approach enhances safety and is adaptable for industrial applications. nih.gov

Chemical Reactivity and Transformation of 3 Bromo 4,6 Dichloroquinoline

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloquinolines. The reaction's feasibility and regioselectivity are primarily governed by the electronic activation provided by the ring nitrogen atom.

In the quinoline (B57606) system, halogen atoms located at positions 2 and 4 are particularly susceptible to nucleophilic displacement. This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. For 3-Bromo-4,6-dichloroquinoline, the chlorine atom at the C4 position is the most activated site for SNAr. The chlorine at the C6 position, being on the benzenoid ring, is significantly less reactive towards nucleophiles under typical SNAr conditions. The bromine at the C3 position is generally not susceptible to direct nucleophilic substitution.

A wide array of nucleophiles can be employed to displace the activated C4-chloro substituent. These include:

Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides can be used to introduce ether linkages.

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and ammonia (B1221849) are commonly used to synthesize various aminoquinolines. researchgate.net

Sulfur Nucleophiles: Thiolates can displace the chlorine to form thioethers.

Studies on analogous compounds, such as 4,7-dichloroquinoline (B193633) and 2,4-dichloroquinoline (B42001), have demonstrated that the C4-chlorine can be selectively replaced by various amines and other nucleophiles. smolecule.commdpi.com For instance, the reaction of 4,7-dichloroquinoline with primary amines leads to substitution exclusively at the C4 position. mdpi.com Similarly, in 2,4-dichloroquinoline, nucleophilic attack often occurs preferentially at the C2 or C4 position depending on the reaction conditions and the nucleophile used. smolecule.comthieme-connect.de

Table 1: Representative Nucleophilic Substitution Reactions on Chloroquinolines
SubstrateNucleophilePosition of SubstitutionProduct TypeReference
4,7-DichloroquinolinePrimary AminesC44-Amino-7-chloroquinoline mdpi.com
2,4-DichloroquinolineHexafluoroisopropanol (HFIP)C22-(Hexafluoroisopropoxy)-4-chloroquinoline thieme-connect.de
4,6-DichloroquinolineAnilinesC44-Anilino-6-chloroquinoline nih.gov
4,8-DichloroquinolineAdamantane-containing aminesC44-(Adamantylamino)-8-chloroquinoline researchgate.net

The regioselectivity of nucleophilic substitution on this compound is highly predictable. The C4 position is the exclusive site for SNAr under standard conditions due to its electronic activation. The C6-chloro and C3-bromo positions remain intact, allowing for subsequent modifications through other reaction types, such as metal-catalyzed cross-coupling. This high degree of regioselectivity is a cornerstone of the synthetic utility of polyhalogenated quinolines. Stereoselectivity is generally not a factor in these substitution reactions as they occur on a planar aromatic ring.

Displacement of Bromine and Chlorine by Various Nucleophiles

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize haloquinolines. researchgate.net The selectivity of these reactions is primarily dependent on the identity of the halogen and its position, with the general order of reactivity being I > Br > Cl >> F. nih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide in the presence of a palladium catalyst and a base, is one of the most versatile cross-coupling methods. fishersci.comwikipedia.org For this compound, the different halogen atoms provide distinct reaction handles. Based on the established reactivity trend of halogens (C-Br bond is weaker than C-Cl), the Suzuki-Miyaura reaction is expected to occur selectively at the C3-bromo position. nih.gov

This allows for the introduction of an aryl or vinyl substituent at C3 while preserving the chlorine atoms at C4 and C6 for further transformations. Studies on related bromo-chloro heterocycles confirm this selectivity. For example, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids, the reaction occurs exclusively at the C-Br bond. mdpi.com Similarly, research on 4-chloro-6-bromoquinoline shows that Suzuki reactions can be directed to the C6-bromo position. nih.gov

Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a Pd(II) source with a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and a solvent system like dioxane, DMF, or toluene, often with water as a co-solvent. nih.govwikipedia.org

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions on Haloquinolines
SubstrateCoupling PartnerCatalyst/BaseSelective PositionProductReference
3,4-DibromoquinolineArylboronic acidPd(PPh₃)₄ / KOHC3 or C4 (selectivity can be achieved)3-Aryl-4-bromoquinoline or 4-Aryl-3-bromoquinoline nih.gov
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄C47-Chloro-4-phenylquinoline nih.gov
4-Chloro-6-bromoquinolineBoronic esterPd(PPh₃)₄ / K₃PO₄C64-Chloro-6-arylquinoline nih.gov
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPd(PPh₃)₄ / K₂CO₃C32,3-Diaryl-4-chloroquinoline nih.gov

Besides the Suzuki-Miyaura reaction, other metal-catalyzed couplings can be applied to haloquinolines. These reactions expand the range of functional groups that can be introduced onto the quinoline core.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides. It would be expected to react selectively at the C3-bromo position of this compound. Studies on 4,6-dihaloquinolines have demonstrated successful double Sonogashira couplings. sci-hub.se

Heck Coupling: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between aryl halides and amines. It offers an alternative to SNAr for creating C-N bonds, particularly at positions not activated for SNAr, such as C6. It has been successfully used on various dichloroquinolines. researchgate.netsci-hub.se

Iron-Catalyzed Coupling: In some cases, less expensive and more abundant iron catalysts can be used for cross-coupling reactions, for instance, in coupling aryl tosylates or halides with Grignard reagents. researchgate.net

A logical one-pot sequence for this compound would involve:

A selective, milder reaction at the most reactive site.

A subsequent, more forcing reaction at a less reactive site.

For example, a one-pot, two-step process could involve a Suzuki-Miyaura coupling at the C3-bromo position under standard conditions, followed by the addition of a nucleophile (e.g., an amine) to achieve SNAr at the C4-chloro position by raising the temperature. Alternatively, a sequential cross-coupling strategy could be employed. A Suzuki reaction at C3-Br could be followed by a second Suzuki or a Sonogashira coupling at one of the chloro positions under more forcing conditions (e.g., using a different catalyst/ligand system and higher temperature).

Derivatization Strategies and Analogue Synthesis Based on 3 Bromo 4,6 Dichloroquinoline

Creation of Substituted Quinoline (B57606) Derivatives

The presence of halogen atoms at the C3, C4, and C6 positions of the quinoline core provides multiple reaction sites for derivatization. The chlorine atom at the C4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the selective introduction of a variety of substituents. For instance, the C4-chlorine in related 2,4-dichloroquinoline (B42001) systems is readily displaced by nucleophiles. arkat-usa.orgresearchgate.net This reactivity can be exploited to introduce amines, alkoxides, or thiolates, yielding 4-amino-, 4-alkoxy-, and 4-thio-substituted quinolines, respectively.

The bromine at the C3 position and the chlorine at the C6 position are less reactive towards nucleophilic substitution but are ideal handles for palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, introducing aryl or heteroaryl groups at these positions. rsc.org For example, the Suzuki reaction of 2,3-dihaloquinolines with (2-bromophenyl)boronic acid has been used to synthesize precursors for fused heterocyclic systems. rsc.org Similarly, Sonogashira coupling can introduce alkynyl groups, and Buchwald-Hartwig amination can form carbon-nitrogen bonds with a wide range of amines.

The sequential reactivity of the different halogen sites is a key strategy. A typical approach might involve the selective substitution of the C4-chloro atom via an SNAr reaction, followed by a Suzuki or other cross-coupling reaction at the C3-bromo or C6-chloro position to build molecular complexity. This stepwise approach allows for the controlled and regioselective synthesis of trisubstituted quinoline derivatives.

Table 1: Reactivity of Halogen Positions on the Quinoline Core

Position Halogen Typical Reaction Type Reagents/Conditions Resulting Structure
C4 Chlorine Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides, Thiolates 4-Substituted quinoline
C3 Bromine Palladium-Catalyzed Cross-Coupling Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) 3-Aryl/Alkynyl/Amino quinoline
C6 Chlorine Palladium-Catalyzed Cross-Coupling Boronic acids (Suzuki), Alkynes (Sonogashira) 6-Aryl/Alkynyl quinoline

Elaboration into Fused Heterocyclic Systems

The polyhalogenated nature of 3-Bromo-4,6-dichloroquinoline makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the introduction of a bifunctional group that subsequently undergoes an intramolecular cyclization to form a new ring fused to the quinoline scaffold.

One established strategy involves reacting a haloquinoline with a nucleophile that contains a second reactive site. For example, reacting 2,4-dichloroquinoline-3-carbonitrile (B1351073) with ethyl mercaptoacetate (B1236969) leads to the displacement of the C4-chlorine, and the resulting intermediate can be further manipulated to create fused thieno[3,2-c]quinoline systems. arkat-usa.orgresearchgate.net Following a similar logic, reaction with amino acid esters or related compounds can lead to the formation of pyrrolo[3,2-c]quinolines. arkat-usa.org

Another powerful method involves sequential cross-coupling reactions. For instance, a Suzuki reaction could be performed at the C3-bromo position to introduce an ortho-substituted aryl group, such as (2-aminophenyl)boronic acid. A subsequent intramolecular cyclization, often catalyzed by a transition metal, can then form a new nitrogen-containing ring, leading to the formation of indolo[3,2-b]quinoline or indolo[2,3-b]quinoline architectures. rsc.orgnih.gov The synthesis of 10H-indolo[3,2-b]quinolines and 6H-indolo[2,3-b]quinolines has been achieved via a palladium-catalyzed Suzuki reaction of 2,3-dihaloquinolines followed by a double C–N coupling. rsc.org Heating bromo-substituted quinolines with sodium azide (B81097) can also lead to intramolecular cyclocondensation, furnishing novel tetracyclic ring systems. rsc.org These fused polycyclic structures significantly expand the chemical space and are often investigated for unique pharmacological properties. arkat-usa.org

Table 2: Examples of Fused Heterocyclic Systems Derived from Haloquinolines

Starting Material Type Reagents Fused System Formed Reference
Dichloroquinoline-carbonitrile Ethyl mercaptoacetate, then primary amines Thieno[3,2-c]quinolines researchgate.net
Dichloroquinoline-carbonitrile Alkylamines, NaN3, Thermolysis Isoxazolo[3',4':4,5]thieno[2,3-c]quinolines arkat-usa.org
2,3-Dihaloquinoline 2-Bromophenylboronic acid, Pd-catalysis 10H-Indolo[3,2-b]quinolines rsc.org
Bromo-substituted quinoline Sodium azide Tetracyclic azido-systems rsc.org

Introduction of Diverse Functional Groups for Chemical Property Modulation

The introduction of diverse functional groups onto the this compound framework is critical for modulating its physicochemical and biological properties. mdpi.com Even minor structural modifications, such as the addition of hydroxyl or carboxyl groups, can significantly alter a molecule's solubility, stability, and affinity for biological targets. mdpi.com The goal of derivatization is often to fine-tune these properties to achieve a desired effect.

By leveraging the reactions described previously, a wide array of functional groups can be installed. Nucleophilic substitution at C4 can introduce polar groups like primary and secondary amines or hydroxyl groups (via alkoxides), which can act as hydrogen bond donors and acceptors, potentially improving aqueous solubility and target engagement. For example, the introduction of various functional groups and substitutions on the quinoline ring has been shown to greatly influence the biological activity of the resulting compounds. orientjchem.org

Cross-coupling reactions at C3 and C6 allow for the introduction of bulky or electronically diverse substituents. Appending aryl or heteroaryl rings via Suzuki coupling can modulate the lipophilicity and steric profile of the molecule, influencing its ability to fit into a protein's binding pocket. The introduction of sulfonyl groups or amides can also serve as points for further derivatization or as critical pharmacophoric features. The ability to modify the quinoline nucleus with different substituents has made it a privileged scaffold in drug discovery. orientjchem.org The strategic placement of these functional groups, guided by structure-activity relationship (SAR) studies, is a key aspect of rational drug design, enabling the optimization of quinoline-based compounds for various applications. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,4-dichloroquinoline-3-carbonitrile
2,3-dihaloquinoline
(2-bromophenyl)boronic acid
Ethyl mercaptoacetate
Thieno[3,2-c]quinoline
Pyrrolo[3,2-c]quinoline
(2-aminophenyl)boronic acid
Indolo[3,2-b]quinoline
Indolo[2,3-b]quinoline
Sodium azide

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Bromo 4,6 Dichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both the carbon framework and the hydrogen environments of 3-Bromo-4,6-dichloroquinoline can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The quinoline (B57606) ring system of this compound has four aromatic protons. Their expected chemical shifts and coupling patterns can be inferred from data on closely related structures and general principles of NMR spectroscopy.

The electron-withdrawing effects of the nitrogen atom and the three halogen substituents (one bromine, two chlorine atoms) significantly deshield the protons, shifting their resonance signals downfield. The proton at the C-2 position is expected to be the most deshielded due to its proximity to the heterocyclic nitrogen atom, appearing as a singlet. The proton at C-5 will be a doublet, coupled to the C-7 proton. The C-7 proton will appear as a doublet of doublets, being coupled to both the C-5 and C-8 protons. Finally, the C-8 proton will present as a doublet, coupled to the C-7 proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~8.8Singlet (s)
H-5~8.1Doublet (d)
H-7~7.8Doublet of Doublets (dd)
H-8~7.6Doublet (d)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. In this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and nearby atoms. Carbons bonded directly to halogens (C-3, C-4, C-6) will have their signals shifted to higher ppm values. The C-3 atom, bonded to bromine, and the C-4 and C-6 atoms, bonded to chlorine, will be clearly identifiable. The quaternary carbons (C-4, C-4a, C-6, C-8a) and the carbons bearing a hydrogen atom (CH groups: C-2, C-5, C-7, C-8) will also show distinct resonances. A comprehensive study on various 2,4-dihalogenoquinolines provides a basis for predicting the chemical shifts in the subject compound. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~145
C-4a~148
C-5~128
C-6~134
C-7~130
C-8~126
C-8a~124

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions, which would confirm the connectivity between H-5, H-7, and H-8 on the benzene (B151609) portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the signals of H-2, H-5, H-7, and H-8 to C-2, C-5, C-7, and C-8, respectively.

While specific 2D NMR data for this compound is not detailed in the searched literature, the application of these techniques is standard practice in the structural elucidation of novel organic compounds. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₄BrCl₂N. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster in the mass spectrum, which is a key signature for its identification.

The monoisotopic mass of this compound is calculated to be 274.8904 g/mol . semanticscholar.org HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound

Ion AdductMolecular FormulaCalculated Mass (m/z)
[M+H]⁺[C₉H₅BrCl₂N]⁺275.8977
[M+Na]⁺[C₉H₄BrCl₂NNa]⁺297.8796

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the parent molecule. For halogenated quinolines, characteristic fragmentation pathways often involve the loss of halogen atoms or the cleavage of the quinoline ring system. The analysis of these fragmentation patterns, often achieved through tandem mass spectrometry (MS/MS), would provide further structural confirmation for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups. The spectrum of this compound is defined by vibrations originating from the quinoline core and its halogen substituents.

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations of the quinoline ring system are observed in the 1620-1430 cm⁻¹ range. nih.govekb.eg These bands are fundamental for confirming the integrity of the heterocyclic aromatic structure.

The presence of halogen substituents is marked by distinct vibrations at lower wavenumbers. The C-Cl stretching vibrations for chloroquinolines are generally found in the 1100-600 cm⁻¹ region. researchgate.netdergipark.org.tr Specifically, studies on related chloroquinoline derivatives have assigned C-Cl stretching modes to bands as low as 351 cm⁻¹. dergipark.org.tr The C-Br stretching vibration is expected at an even lower frequency, typically below 600 cm⁻¹, due to the higher mass of the bromine atom. In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the quinoline ring system also contribute to the fingerprint region of the spectrum (< 1000 cm⁻¹), providing a unique pattern for the specific substitution of this molecule. researchgate.netastrochem.org

Table 1: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 C-H
C=C/C=N Ring Stretch 1620 - 1430 Quinoline Ring
C-Cl Stretch 1100 - 600 Aryl Halide
C-Br Stretch < 600 Aryl Halide

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FT-IR. port.ac.uk While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For centrosymmetric or near-centrosymmetric molecules, the rule of mutual exclusion applies, but even in asymmetric molecules like this compound, the relative intensities of bands can differ significantly between the two techniques.

In the Raman spectrum, the symmetric vibrations of the quinoline ring system are often strong. acs.org Therefore, the ring stretching modes (C=C, C=N) are expected to be prominent. researchgate.net Vibrations involving the heavier halogen atoms (C-Cl, C-Br) are also readily observable in Raman spectra and can provide confirmatory evidence for the assignments made from the IR data. researchgate.net The combination of FT-IR and Raman spectra allows for a more complete and reliable assignment of the molecule's fundamental vibrational modes. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. libretexts.orgmsu.edu The spectrum of this compound is characteristic of a substituted aromatic system, showing absorptions due to π → π* and n → π* transitions. uomustansiriyah.edu.iq

The quinoline ring system is the primary chromophore. mdpi.com Typically, quinoline and its derivatives exhibit multiple absorption bands. researchgate.net Strong absorptions corresponding to π → π* transitions are expected, often appearing as two distinct bands or band systems. acs.org For similar halogenated quinoline derivatives, these transitions are observed in the range of 240-340 nm. acs.org The presence of halogen atoms can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the unsubstituted quinoline. uomustansiriyah.edu.iq A less intense band, corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atom, may also be observed, often at a longer wavelength and sometimes overlapping with the π → π* bands. upi.edu The solvent polarity can influence the position of these bands; π → π* transitions often undergo a red shift (to longer wavelengths) in more polar solvents, while n → π* transitions typically experience a blue shift (to shorter wavelengths). uomustansiriyah.edu.iq

Table 2: Typical UV-Vis Absorption Data for Halogenated Quinolines

Transition Type Typical Wavelength Range (nm)
π → π* 240 - 340

X-ray Crystallography for Definitive Solid-State Structural Elucidation

A crystallographic study would confirm the planarity of the quinoline ring system. It would also provide the exact bond lengths for the C-Br and C-Cl bonds, and the bond angles within the aromatic ring, showing any distortions caused by the bulky halogen substituents. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π–π stacking or halogen bonding, which influence the physical properties of the compound. mdpi.comunimi.it For example, a study on the dimeric complex of 4,7-dichloroquinoline (B193633) revealed how the organic moieties stack in a parallel fashion. unimi.it

Table 3: Expected Crystallographic Parameters for this compound (Based on Analogs)

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions (Å) a, b, c
Bond Lengths (Å) C-C, C-N, C-Cl, C-Br
Bond Angles (°) Angles within the quinoline ring

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. For halogenated aromatic compounds, reversed-phase HPLC is commonly employed. A typical setup would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).

The compound is detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum (e.g., ~254 nm). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate this compound from starting materials, reagents, and closely related structural isomers. google.com

Table 4: Typical HPLC Conditions for Analysis of Halogenated Quinolines

Parameter Typical Condition
Column C18 (e.g., 4.6 x 150 mm)
Mobile Phase Acetonitrile / Water gradient
Modifier 0.1% Trifluoroacetic Acid (TFA)
Detection UV at 254 nm

Column Chromatography for Purification

Column chromatography stands as a pivotal technique for the purification of this compound, particularly following its synthesis. This method is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity required for subsequent analytical characterization and synthetic applications. The principles of separation in column chromatography are based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Detailed research findings on the purification of halogenated quinolines, including compounds structurally related to this compound, consistently report the use of silica (B1680970) gel as the stationary phase. Silica gel, with its polar surface, effectively retains polar impurities while allowing the less polar desired product to elute with an appropriate mobile phase.

The choice of mobile phase, or eluent, is critical for achieving successful separation. For the purification of this compound and its analogs, a common strategy involves using a non-polar solvent system with a gradually increasing proportion of a more polar solvent. A frequently utilized mobile phase system is a gradient of ethyl acetate (B1210297) in hexane (B92381). This allows for the elution of non-polar impurities first, followed by the target compound, while more polar impurities remain strongly adsorbed to the silica gel.

In the context of synthesizing this compound, which serves as a crucial intermediate in the preparation of pharmacologically active molecules, post-synthesis purification is often achieved via silica gel column chromatography. For instance, in the synthesis of precursors for non-peptide SST2 agonists, purification of the crude product is a standard procedure to achieve purities greater than 95%. semanticscholar.org Similarly, the synthesis of other substituted bromo-chloro-quinolines specifies purification by column chromatography on silica gel. semanticscholar.org

While specific elution profiles are highly dependent on the exact reaction mixture, the following table summarizes typical conditions reported for the column chromatographic purification of this compound and structurally similar compounds.

Parameter Description Source(s)
Stationary Phase Silica gel (typically 230-400 mesh) is the most commonly used adsorbent for the purification of halogenated quinolines due to its polarity and resolving power. semanticscholar.orgmdpi.com
Mobile Phase (Eluent) A gradient system of ethyl acetate in hexane is frequently employed. The gradient may start from 0% ethyl acetate and gradually increase to 50% or as required to elute the desired compound. semanticscholar.org
Alternative Mobile Phases In some instances, for related quinoline derivatives, mixtures of dichloromethane (B109758) and hexane have been used. For reversed-phase column chromatography, acetonitrile/water mixtures, sometimes with additives like trifluoroacetic acid (TFA), are utilized. google.comnih.gov
Monitoring Elution of the compound is typically monitored by thin-layer chromatography (TLC), often visualized under UV light (at 254 nm). mdpi.com
Post-Chromatography Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. google.com

For more complex separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is also a valuable technique. tandfonline.comtandfonline.comakjournals.comresearchgate.netasianpubs.org Reversed-phase HPLC, using stationary phases like octadecyl silica (ODS or C18), is common for analyzing the purity of quinoline derivatives. nih.govresearchgate.net The mobile phase in such cases typically consists of aqueous buffers and organic modifiers like acetonitrile or methanol. tandfonline.comasianpubs.org

Theoretical and Computational Investigations of 3 Bromo 4,6 Dichloroquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 3-Bromo-4,6-dichloroquinoline, DFT studies have been instrumental in elucidating its fundamental properties.

Molecular Geometry Optimization and Conformation Analysis

Computational studies using DFT methods, such as B3LYP with a 6-311G(d) basis set, have been employed to determine the optimized molecular structure of quinoline (B57606) derivatives. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. researchgate.net While specific optimization data for this compound is not extensively published, studies on similar halogenated quinolines, like 6-chloroquinoline (B1265530) and 2-dichloroquinoline, reveal that the quinoline core generally maintains a planar structure. dergipark.org.tr However, the introduction of multiple halogen substituents can induce minor distortions in the benzene (B151609) and pyridine (B92270) rings. dergipark.org.tr For instance, in 6-chloroquinoline, the presence of the chlorine atom causes slight deviations in bond lengths and angles compared to the parent quinoline molecule. dergipark.org.tr It is predicted that the geometry of this compound would also exhibit a largely planar quinoline scaffold with specific bond parameters influenced by the electronic and steric effects of the bromine and chlorine atoms.

Table 1: Predicted General Structural Features of this compound

FeaturePredicted Characteristic
Molecular FormulaC₉H₄BrCl₂N uni.luepa.gov
Molecular Weight~276.94 g/mol uni.luepa.gov
Core StructurePlanar quinoline ring
Substituent PositionsBromine at C3, Chlorine at C4 and C6

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater tendency for electron transfer. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

ParameterDescriptionImplication for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. tandfonline.comThe presence of electronegative halogens is expected to lower the HOMO energy compared to unsubstituted quinoline.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. tandfonline.comThe electron-withdrawing nature of the halogens will likely lower the LUMO energy, increasing its electrophilicity.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. researchgate.netA relatively small energy gap is anticipated, suggesting a chemically reactive molecule.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack).

In quinoline derivatives, the nitrogen atom typically creates a region of negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. researchgate.net The halogen substituents in this compound, being highly electronegative, will significantly influence the MEP map. They will draw electron density away from the carbon atoms to which they are attached, creating regions of positive potential around them and on adjacent hydrogen atoms. This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. researchgate.net

Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom in the molecule. researchgate.net This analysis for this compound would likely show significant positive charges on the carbon atoms bonded to the bromine and chlorine atoms, and a negative charge on the nitrogen atom, consistent with the MEP analysis.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that may be difficult to observe experimentally. For halogenated quinolines, computational studies can elucidate the pathways of various reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed coupling reactions. mdpi.com

The reactivity of the halogen substituents on the quinoline ring is position-dependent. mdpi.com For this compound, computational models could be used to predict the relative reactivity of the chlorine at the C4 position and the bromine at the C3 position in SNAr reactions. Similarly, for cross-coupling reactions like the Suzuki-Miyaura coupling, theoretical calculations can help predict whether the C-Br or C-Cl bond is more likely to undergo oxidative addition to the palladium catalyst. rsc.org These models can also explore the reaction energy profiles, helping to identify the most favorable reaction pathways and predict product distributions. For instance, a plausible mechanism for the radical cyclization of related compounds has been proposed based on computational results. acs.org

Prediction of Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, derived from conceptual DFT, are instrumental in predicting the chemical behavior of a molecule.

Table 3: Key Chemical Reactivity Descriptors

DescriptorFormulaDescriptionPredicted Nature for this compound
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.Expected to be relatively high due to the presence of electronegative halogens.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.Expected to be positive, indicating a favorable process.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons. researchgate.netExpected to be high, reflecting its electrophilic character.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution. researchgate.netDirectly related to the HOMO-LUMO gap; a smaller gap implies lower hardness (softness).
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability. researchgate.netExpected to be relatively high, suggesting higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) (where μ ≈ -χ)A measure of the energy lowering of a molecule when it accepts electrons. researchgate.netExpected to be high, classifying it as a strong electrophile.

These descriptors collectively suggest that this compound is a reactive molecule with a strong electrophilic character, prone to accepting electrons in chemical reactions.

In Silico Studies for Structure-Property Relationship Elucidation (excluding biological properties)

In silico studies, which are computational analyses, are crucial for establishing structure-property relationships. For this compound, these studies can correlate its structural and electronic features with its physicochemical properties. For example, the calculated dipole moment and polarizability can provide insights into its solubility and intermolecular interactions. The specific arrangement of the bromine and chlorine atoms on the quinoline scaffold is expected to result in a significant dipole moment.

Furthermore, computational models can predict properties relevant to materials science. The electronic properties derived from DFT, such as the HOMO-LUMO gap, can be used to estimate the potential of this compound as a building block for organic semiconductors. The stability and reactivity of the molecule, as predicted by computational methods, are key factors in its suitability for creating advanced materials. Structure-activity relationship studies on related quinoline derivatives have shown that the presence and position of electron-withdrawing substituents are critical in determining the molecule's properties. researchgate.net

Applications of 3 Bromo 4,6 Dichloroquinoline in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Chemical Intermediatechemscene.combenchchem.commdpi.comevitachem.com

The strategic placement of three halogen atoms on the quinoline (B57606) core makes 3-Bromo-4,6-dichloroquinoline a potent and adaptable intermediate in organic synthesis. The bromine and chlorine atoms exhibit differential reactivity, which chemists can exploit to achieve regioselective transformations, building molecular complexity in a stepwise manner.

This compound serves as a foundational starting material for a wide array of more intricate organic structures. The distinct electronic environments of the C3, C4, and C6 positions influence the reactivity of the attached halogens, making sequential substitutions feasible. Research on analogous dihaloquinolines, such as 4,7-dichloroquinoline (B193633) and various dibromoquinolines, has established that the C4-halogen is often the most susceptible to nucleophilic substitution, followed by halogens at other positions. nih.govnih.gov This reactivity hierarchy is crucial for synthetic planning.

Key transformations that leverage this compound include:

Palladium-Catalyzed Cross-Coupling Reactions: The compound is an excellent substrate for reactions like Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. google.com This allows for the attachment of various aryl or alkyl groups, expanding the molecular framework.

Amination Reactions: The chlorine atoms, particularly at the C4 position, can be selectively displaced by amines through Pd-catalyzed processes (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SₙAr). mdpi.comresearchgate.net This is a common strategy for synthesizing aminoquinoline derivatives, which are prevalent in medicinal chemistry. researchgate.net

Other Nucleophilic Substitutions: The halogens can be replaced by other nucleophiles, such as azides, to introduce different functional groups that can be further elaborated. For example, the reaction of 4,7-dichloroquinoline with sodium azide (B81097) is a key step in creating triazole-based hybrid molecules. mdpi.com

This controlled, stepwise functionalization enables the use of this compound as a key intermediate in the synthesis of complex heterocyclic systems, including those designed for potential pharmaceutical applications. google.com

The differential reactivity of the halogen atoms makes this compound an ideal scaffold for combinatorial chemistry and the construction of chemical libraries. A chemical library is a collection of diverse, but structurally related, compounds used for high-throughput screening in drug discovery and materials science.

Starting with this single quinoline core, chemists can generate a large library of analogs through a divergent synthetic approach:

First-Position Modification: A diverse set of reactants can be coupled at the most reactive halogen site (e.g., C4-Cl).

Second-Position Modification: The resulting products can then be subjected to a second reaction at a different halogen site (e.g., C3-Br or C6-Cl) with another set of diverse reactants.

This strategy allows for the rapid generation of hundreds or thousands of unique compounds from one starting scaffold, each with distinct substitutions at the C3, C4, and C6 positions. This approach is highly efficient for exploring the structure-activity relationship (SAR) of quinoline derivatives for biological targets or for discovering materials with specific properties. mdpi.comnih.gov

Position Halogen Typical Reaction Type Relative Reactivity
C4 ChlorineNucleophilic Aromatic Substitution, Pd-catalyzed couplingsHigh
C3 BrominePd-catalyzed couplings (e.g., Suzuki)Intermediate to High
C6 ChlorinePd-catalyzed couplingsLower

Table 2: Conceptual Reactivity of Halogen Positions in this compound Note: Relative reactivity is a generalization and can be highly dependent on the specific reaction conditions, catalyst, and ligand system employed. mdpi.comnih.gov

Precursor for the Synthesis of Complex Organic Molecules

Integration into Novel Material Systemschemscene.combenchchem.commdpi.com

Beyond its role as a synthetic intermediate, this compound and its derivatives are being integrated directly into novel material systems, where their unique electronic and physical properties can be harnessed.

There is growing research interest in using halogenated quinolines for the development of advanced electronic materials. Suppliers of high-purity this compound explicitly list its application in the field of organic semiconductors and electronic materials. chemscene.com

The quinoline ring system is inherently electron-deficient. The addition of multiple, strongly electron-withdrawing halogen atoms, as in this compound, further lowers the energy levels of its molecular orbitals (LUMO). This pronounced electron-deficient character makes its derivatives promising candidates for n-type organic semiconductors, which transport negative charge carriers (electrons). N-type materials are essential components for a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While not typically a catalyst itself, this compound is a valuable precursor for synthesizing ligands used in catalysis. Ligands are organic molecules that bind to a central metal atom (such as palladium, copper, or nickel) to form a catalytically active complex. The ligand's structure critically influences the catalyst's activity, selectivity, and stability.

Through reactions like Pd-catalyzed amination, the chloro-substituents on the quinoline can be replaced with amino groups. mdpi.comresearchgate.net The resulting aminoquinoline derivatives can act as bidentate or monodentate ligands, coordinating with metal centers through the quinoline nitrogen and the appended amino nitrogen. By systematically modifying the substituents on the quinoline scaffold, researchers can fine-tune the steric and electronic properties of the ligand to optimize the performance of a catalytic system for a specific chemical transformation.

The incorporation of the this compound moiety into a larger molecule or polymer has a significant impact on the resulting material's properties.

Thermal Stability and Melting Point: Halogen-rich aromatic compounds, including quinoline derivatives, generally exhibit higher melting points and greater thermal stability. This is attributed to increased molecular weight and stronger intermolecular forces, such as halogen bonding and π-π stacking, which require more energy to overcome.

Conductivity and Electronic Properties: The powerful electron-withdrawing effects of the two chlorine atoms significantly deactivate the quinoline ring system. This electronic perturbation directly influences the bandgap and charge transport properties of materials containing this unit, which is a key attribute for its use in semiconductors.

Solubility: The presence of multiple halogens increases the compound's nonpolar character. Consequently, dichloro and dibromo quinoline derivatives typically show lower solubility in aqueous or polar solvents compared to their non-halogenated counterparts. This property is an important consideration in the processing and fabrication of organic electronic devices.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify aromatic protons and carbons. For example, the 3-bromo proton appears downfield (δ 8.5–9.0 ppm) due to deshielding .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 280.89 g/mol for C₉H₄BrCl₂N).

Q. Advanced

  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies.
  • HPLC-PDA : Quantifies purity and detects trace impurities (>95% purity recommended for biological assays) .

How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

Advanced
The bromine atom at position 3 serves as a reactive site for Suzuki or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (XPhos) enhance coupling efficiency with aryl boronic acids .
  • Steric Effects : Chlorine at 4,6-positions may slow transmetallation. Optimize temperature (80–110°C) and solvent (toluene/DMF) .
  • By-Product Mitigation : Monitor reaction progress via TLC and quench unreacted intermediates with scavengers (e.g., silica-thiol) .

What purification strategies are optimal for this compound, and how do they impact yield?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (yield: 60–70%).
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) gradient improves recovery (yield: 80–85%) but increases solvent use .

Q. Advanced

  • Prep-HPLC : Ideal for milligram-scale purification with chiral columns if enantiomers are present.
  • Crystallization Additives : Additives like seed crystals or ionic liquids enhance crystal size and purity .

What are the key applications of this compound in medicinal chemistry?

Basic
It serves as a precursor for antimalarial and anticancer agents. For example:

  • Antimalarials : Coupling with pyridyl groups mimics chloroquine derivatives .
  • Kinase Inhibitors : The bromine site allows functionalization with pharmacophores targeting ATP-binding pockets .

Q. Advanced

  • PROTAC Development : The quinoline core links E3 ligase ligands to target proteins for degradation .
  • In Vivo Studies : Radiolabel with ⁷⁷Br for biodistribution tracking in animal models .

How do substituent positions affect the photophysical properties of quinoline derivatives?

Q. Advanced

  • Electron-Withdrawing Effects : Chlorine and bromine reduce HOMO-LUMO gaps, enhancing fluorescence in OLED applications.
  • Comparative Data :
Derivativeλem (nm)Quantum Yield
3-Bromo-4,6-dichloro4200.45
6-Bromo-4-chloro4100.38
4,6-Dichloro3900.28

Substituents at 3-position extend conjugation, increasing emission wavelength .

What computational tools are recommended for predicting the bioactivity of this compound derivatives?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Screen against targets like PfDHFR (malaria) or EGFR (cancer).
  • QSAR Models : Use descriptors (logP, polar surface area) to correlate structure with IC₅₀ values .
  • MD Simulations : Analyze binding stability in lipid bilayers for membrane-targeting drugs .

How can researchers address low solubility of this compound in aqueous assays?

Q. Basic

  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Surfactants : Add Tween-80 or cyclodextrins to improve dispersion .

Q. Advanced

  • Prodrug Design : Introduce phosphate or PEG groups to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for halogenation steps to avoid inhalation of Br₂ or Cl₂ .

Q. Advanced

  • Waste Management : Neutralize halogenated waste with NaHCO₃ before disposal.
  • Spill Kits : Equip labs with activated carbon and neutralizers for bromine leaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.